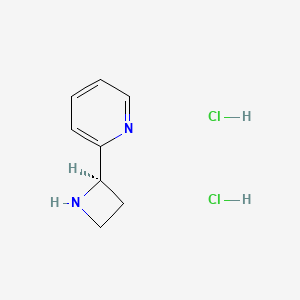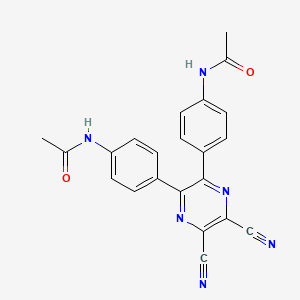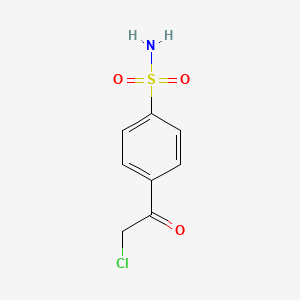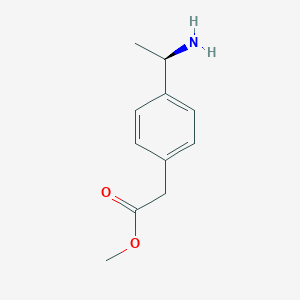
(R)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a methyl ester group and an aminoethyl substituent on a phenyl ring. The presence of the chiral center makes it an interesting subject for research in stereochemistry and its applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The aminoethyl group can be introduced through a reductive amination process, where the corresponding ketone is reacted with an amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of chiral catalysts or chiral auxiliaries can help in achieving the desired enantiomeric excess. Advanced purification techniques such as chromatography and crystallization are employed to isolate the pure ®-enantiomer.
化学反应分析
Types of Reactions
®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Chemistry
In chemistry, ®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving chiral centers. It serves as a model compound for understanding the behavior of chiral drugs and their interactions with biological targets.
Medicine
In medicine, ®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate has potential applications in the development of new pharmaceuticals. Its chiral nature makes it a candidate for the synthesis of enantiomerically pure drugs, which can have different pharmacological effects compared to their racemic mixtures.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials with specific chiral properties.
作用机制
The mechanism of action of ®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the binding affinity and specificity of the compound. The aminoethyl group can form hydrogen bonds with target molecules, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate: The enantiomer of the compound, which may have different biological activities.
Phenethylamine derivatives: Compounds with similar aminoethyl groups but different substituents on the phenyl ring.
Methyl esters of other aromatic acids: Compounds with similar ester groups but different aromatic cores.
Uniqueness
®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate is unique due to its specific chiral center and the combination of functional groups. This uniqueness allows it to interact with biological targets in a stereospecific manner, making it valuable for research in stereochemistry and chiral drug development.
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
methyl 2-[4-[(1R)-1-aminoethyl]phenyl]acetate |
InChI |
InChI=1S/C11H15NO2/c1-8(12)10-5-3-9(4-6-10)7-11(13)14-2/h3-6,8H,7,12H2,1-2H3/t8-/m1/s1 |
InChI 键 |
PSNQMTKORXKFBW-MRVPVSSYSA-N |
手性 SMILES |
C[C@H](C1=CC=C(C=C1)CC(=O)OC)N |
规范 SMILES |
CC(C1=CC=C(C=C1)CC(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoic acid](/img/structure/B12937474.png)
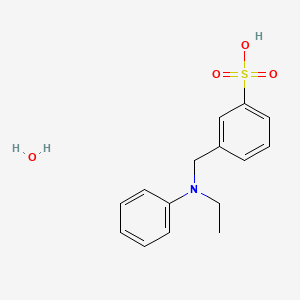
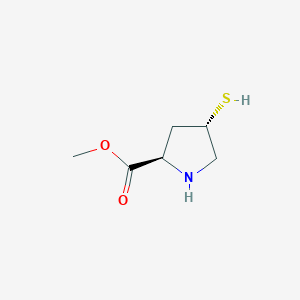
![2-[[4-phenyl-3-(2H-tetrazol-5-yl)phenyl]methyl-propylamino]pyridine-3-carboxylic acid](/img/structure/B12937498.png)
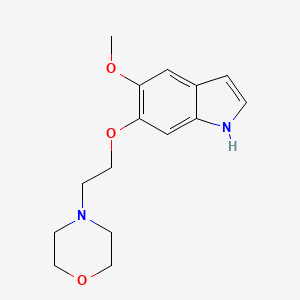
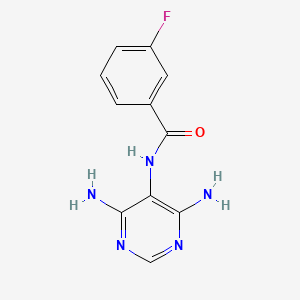
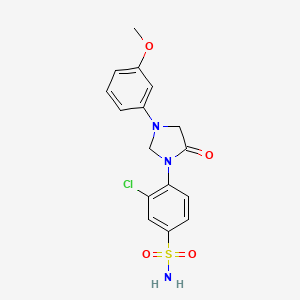
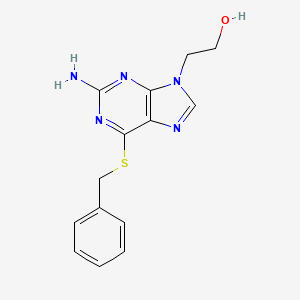
![Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester](/img/structure/B12937529.png)
